molecular formula C18H32N2O6 B2769937 2-Oxa-8-azaspiro[4.5]decane hemioxalate CAS No. 1951444-83-9

2-Oxa-8-azaspiro[4.5]decane hemioxalate

Cat. No.: B2769937
CAS No.: 1951444-83-9
M. Wt: 372.462
InChI Key: NLHCUGDZDSFXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-8-azaspiro[4.5]decane hemioxalate is a spiro compound characterized by a unique bicyclic structure where two rings are linked by one carbon atom. This compound is notable for its 3D structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-8-azaspiro[4.5]decane hemioxalate undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

2-Oxa-8-azaspiro[4.5]decane hemioxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-8-azaspiro[4.5]decane hemioxalate involves its interaction with specific molecular targets. For instance, it acts as an FGFR4 inhibitor, which is significant in the treatment of hepatocellular carcinoma. It also inhibits the vanin-1 enzyme, playing a crucial role in metabolism and inflammation . The compound’s effects are mediated through its binding to these molecular targets, thereby modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-8-azaspiro[4.5]decane hemioxalate is unique due to its combination of a spiro structure with an oxygen atom in the ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research applications .

Biological Activity

2-Oxa-8-azaspiro[4.5]decane hemioxalate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C18H32N2O
  • Molecular Weight: 372.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. Research indicates that compounds within the spirodecane family often exhibit activity as σ1 receptor ligands, which are implicated in various neuropharmacological effects.

Target Interaction

  • σ1 Receptor Binding:
    • The compound has shown affinity for σ1 receptors, which are involved in modulating neurotransmitter systems and have been linked to neuroprotective effects.
    • A related study reported that derivatives of 8-azaspiro[4.5]decane demonstrated high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) .

Biological Activity

The biological activities of this compound can be categorized into several areas:

Anticancer Activity

Research has indicated that compounds similar to 2-Oxa-8-azaspiro[4.5]decane exhibit antiproliferative properties against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that these compounds can inhibit cell proliferation in human carcinoma and melanoma models .

Neuroprotective Effects

Due to its interaction with σ1 receptors, the compound may also possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Study on Tumor Imaging

A significant study utilized a radiolabeled derivative of 8-azaspiro[4.5]decane for tumor imaging via positron emission tomography (PET). The findings highlighted:

  • High Accumulation: The radiotracer showed high accumulation in tumor tissues, suggesting potential for targeted cancer imaging .
  • Blocking Experiments: Treatment with haloperidol reduced the accumulation of the radiotracer, confirming the specificity of σ1 receptor binding.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AnticancerInhibition of proliferation in carcinoma and melanoma
NeuroprotectionInteraction with σ1 receptors
Tumor ImagingHigh accumulation in tumor tissues via PET

Properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H15NO.C2H2O4/c2*1-4-9-5-2-8(1)3-6-10-7-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHCUGDZDSFXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOC2.C1CNCCC12CCOC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.